
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of 4-chlorophenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The product is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Cetirizine: A related compound used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
These compounds share structural similarities but differ in their specific applications and biological effects
Biologische Aktivität
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 4-chlorophenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions are usually mild, allowing for high yields and purity through techniques like recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has shown significant affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, indicating potent receptor binding . This selectivity is crucial for minimizing side effects associated with less specific compounds.
Table 1: Receptor Affinities of this compound
Receptor Type | Affinity (IC50) | Selectivity Ratio |
---|---|---|
Dopamine D4 | 0.057 nM | >10,000 (D4 vs D2) |
Serotonin 5-HT1A | Not specified | N/A |
Adrenergic Alpha1 | Not specified | N/A |
3. Biological Activity and Therapeutic Potential
This compound has been investigated for its potential in treating various neurological disorders due to its dopaminergic activity. Its ability to selectively bind to the D4 receptor suggests that it may be effective in conditions such as schizophrenia and attention-deficit hyperactivity disorder (ADHD).
Case Studies
- Neuropharmacological Studies : In animal models, compounds similar to this compound have demonstrated anxiolytic and antipsychotic effects, supporting its potential therapeutic use .
- Comparative Efficacy : When compared to other piperazine derivatives like aripiprazole and hydroxyzine, this compound exhibits a favorable profile in terms of receptor selectivity and lower side effect profiles .
4. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
Table 2: Comparison of Piperazine Derivatives
Compound Name | Primary Use | D4 Affinity (IC50) | Side Effects |
---|---|---|---|
Ethyl Carbamate | Antipsychotic | 0.057 nM | Minimal |
Aripiprazole | Antipsychotic | 0.10 nM | Moderate |
Hydroxyzine | Anxiolytic | N/A | Sedation |
5. Conclusion
This compound represents a promising candidate for further research into its therapeutic applications in neuropharmacology. Its selective binding to the dopamine D4 receptor positions it as a potential treatment for various psychiatric conditions while minimizing adverse effects commonly associated with less selective agents.
Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound in diverse patient populations.
Eigenschaften
IUPAC Name |
ethyl N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-2-21-15(20)17-7-8-18-9-11-19(12-10-18)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXAVBQVNYCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.